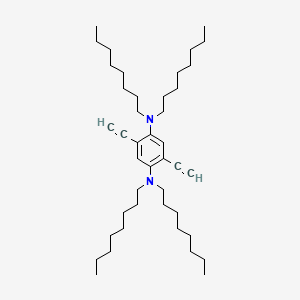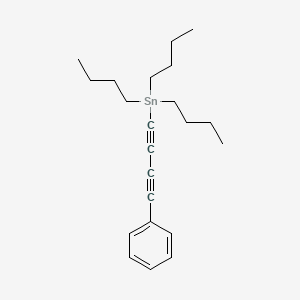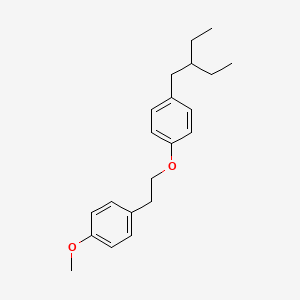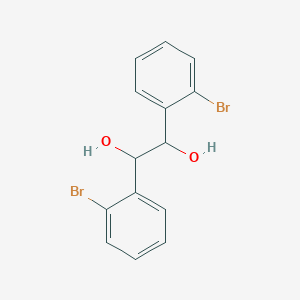![molecular formula C12H16O4S B14278296 2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane CAS No. 132353-05-0](/img/structure/B14278296.png)
2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane is an organic compound that features a benzenesulfonyl group attached to an ethyl chain, which is further connected to a 1,4-dioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane typically involves the reaction of benzenesulfonyl chloride with an appropriate ethyl dioxane derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for mixing and temperature control can further enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler ethyl dioxane derivatives.
Substitution: The ethyl chain can undergo nucleophilic substitution reactions, where the benzenesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce simpler ethyl dioxane compounds.
Applications De Recherche Scientifique
2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism by which 2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The benzenesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl chloride: A precursor used in the synthesis of 2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane.
1,4-Dioxane: A structural component of the compound, known for its solvent properties.
Ethyl benzenesulfonate: A related compound with similar functional groups but different structural arrangement.
Uniqueness
This compound is unique due to its combination of a benzenesulfonyl group and a 1,4-dioxane ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
132353-05-0 |
|---|---|
Formule moléculaire |
C12H16O4S |
Poids moléculaire |
256.32 g/mol |
Nom IUPAC |
2-[2-(benzenesulfonyl)ethyl]-1,4-dioxane |
InChI |
InChI=1S/C12H16O4S/c13-17(14,12-4-2-1-3-5-12)9-6-11-10-15-7-8-16-11/h1-5,11H,6-10H2 |
Clé InChI |
FAPNXAXLYRYPEE-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CO1)CCS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


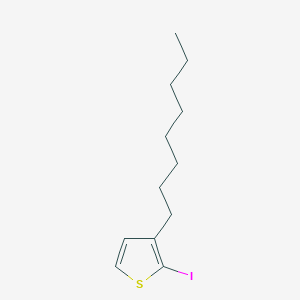
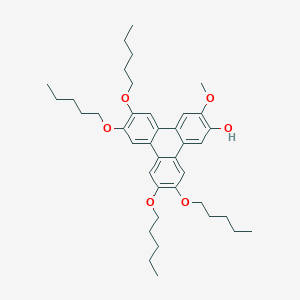
![[1,1'-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate](/img/structure/B14278228.png)
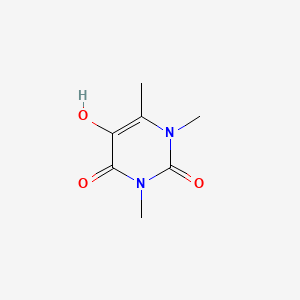
![2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14278245.png)

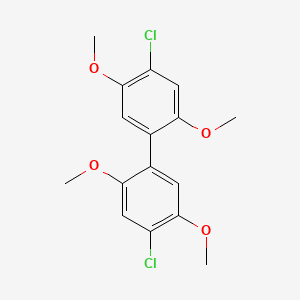
dimethyl-](/img/structure/B14278263.png)
